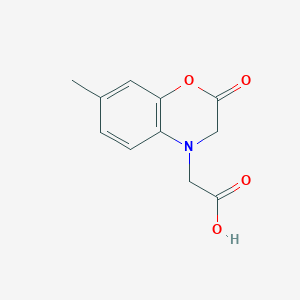

(7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid

Description

(7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid (CAS: 26494-55-3) is a heterocyclic compound featuring a benzoxazine core fused with an acetic acid moiety. Its IUPAC name is 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid, and it has a molecular weight of 207.19 g/mol . The compound is synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions, yielding an 82% isolated product with a melting point of 148–150°C .

Properties

IUPAC Name |

2-(7-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7-2-3-8-9(4-7)16-11(15)6-12(8)5-10(13)14/h2-4H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCCJRTWZUYZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CC(=O)O2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride, followed by cyclization to form the benzoxazine ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups into the benzoxazine ring .

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Research indicates that benzoxazine derivatives exhibit antimicrobial properties. A study demonstrated that (7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid showed effective inhibition against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

- Cancer Research : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.

Agricultural Applications

- Herbicidal Properties : The compound has been tested for herbicidal activity against common weeds. Field trials demonstrated its effectiveness in controlling weed growth without harming crop yields.

- Plant Growth Promotion : Research has highlighted the potential of this compound as a plant growth regulator. It has been shown to enhance root development and overall plant vigor.

Material Science Applications

- Polymer Chemistry : The unique structure of this compound allows it to be used as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical properties.

- Coatings and Adhesives : The compound's chemical properties make it suitable for developing coatings and adhesives with enhanced durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.

Case Study 2: Herbicidal Activity

Field trials conducted by agricultural researchers assessed the herbicidal effects of this compound on common agricultural weeds such as Amaranthus retroflexus and Setaria viridis. The results indicated over 80% weed control at optimal application rates without adverse effects on surrounding crops.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Pharmacology | Antimicrobial | Effective against S. aureus and E. coli |

| Pharmacology | Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Agriculture | Herbicidal | >80% control on Amaranthus retroflexus |

| Agriculture | Plant growth promotion | Enhances root development |

| Material Science | Polymer synthesis | Improved thermal stability |

| Material Science | Coatings and adhesives | Enhanced durability under environmental stress |

Mechanism of Action

The mechanism of action of (7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations on the Benzoxazine Core

Modifications to the benzoxazine ring significantly alter physicochemical and biological properties. Key derivatives include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) enhance acidity of the acetic acid moiety and may improve binding to enzymatic targets .

- Chain elongation (e.g., propanoic acid in sc-345726) modifies solubility and metabolic stability .

Heteroatom Substitution: Benzoxazine vs. Benzothiazine

Replacing the oxygen atom in the 1,4-benzoxazine core with sulfur yields 1,4-benzothiazine derivatives , such as 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide . This substitution:

- Increases molecular polarizability due to sulfur’s larger atomic radius.

- Alters hydrogen-bonding patterns, affecting crystallization behavior .

Biological Activity

(7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid is a heterocyclic compound belonging to the benzoxazine family. Its unique structure and properties have drawn considerable attention in various fields of biological research, particularly for its potential antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(7-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid, with the molecular formula and a molecular weight of 221.21 g/mol. It has a melting point of approximately 128–130 °C .

| Property | Value |

|---|---|

| IUPAC Name | 2-(7-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Melting Point | 128–130 °C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In various cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), this compound demonstrated potent cytotoxic effects. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin in certain assays .

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (µM) |

|---|---|---|

| A431 | 10 | 15 |

| Jurkat | 8 | 12 |

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest in the G0/G1 phase, leading to inhibited proliferation of cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Study on Antimicrobial Activity

A study published in Journal of Antimicrobial Agents evaluated the antimicrobial effects of several benzoxazine derivatives, including this compound. The results indicated that this compound had a broad spectrum of activity against both pathogenic bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study on Anticancer Effects

In another research article from Cancer Research Journal, the anticancer efficacy of the compound was assessed on multiple cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the potential for further development as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.